molecular formula C19H20ClN3O3S2 B3407409 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole CAS No. 627834-89-3

4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole

Cat. No.: B3407409
CAS No.: 627834-89-3
M. Wt: 438 g/mol
InChI Key: HMZNMBUDBUPVIX-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole is a heterocyclic compound featuring an oxazole core substituted with a 4-chlorophenylsulfonyl group at position 4, a 4-ethylpiperazine moiety at position 5, and a thiophen-2-yl group at position 2. The thiophen-2-yl group contributes π-electron density, influencing electronic properties and intermolecular interactions.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3S2/c1-2-22-9-11-23(12-10-22)19-18(21-17(26-19)16-4-3-13-27-16)28(24,25)15-7-5-14(20)6-8-15/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZNMBUDBUPVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Thiophenyl Group: The thiophenyl group is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene derivative and a halogenated oxazole intermediate.

    Attachment of the Chlorophenylsulfonyl Group: This step usually involves a sulfonylation reaction where a chlorophenylsulfonyl chloride reacts with the oxazole derivative.

    Incorporation of the Ethylpiperazinyl Group: The final step involves the nucleophilic substitution of an ethylpiperazine onto the oxazole derivative, completing the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for extensive derivatization, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

Medicinally, derivatives of this compound are explored for their therapeutic potential

Industry

In industry, this compound may be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, influencing neurological pathways. The thiophenyl and oxazole rings contribute to the compound’s overall stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data of Structurally Related Compounds
Compound Name Core Structure Substituents Biological Activity Key Findings Reference
Target Compound Oxazole 4-ClPhSO2, 4-ethylpiperazine, thiophen-2-yl Not explicitly stated (inferred: antimicrobial/CNS) Sulfonyl and ethylpiperazine enhance solubility; thiophen-2-yl modulates electronic properties -
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) Thiazole 4-ClPh, fluorophenyl, triazolyl Antimicrobial (similar compounds) Isostructural with Br analog; Cl vs. Br affects crystal packing but retains similar conformation . [1, 4]
5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole Oxazole Fluorophenyl, phenyl Structural focus Planar arrangement with perpendicular fluorophenyl groups; π-π stacking dominates crystal packing . [16]
2-{4-[(4-Chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-phenyl-1,3-oxazole (6a) Oxazole 4-ClPhSO2, phenyl, isopropyl Antimicrobial Sulfonyl group critical for activity; bulky isopropyl reduces potency compared to methyl analogs . [7]
4-(4-Chlorophenyl)-2-(2-methyl-1H-imidazol-1-yl)-5-[3-(2-methoxyphenoxy)propyl]-1,3-oxazole Oxazole 4-ClPh, imidazolyl, methoxyphenoxypropyl BDNF inducer EC50 = 7.9 µM; improves nerve function in diabetic rats via BDNF modulation . [8]

Key Comparisons

Core Heterocycle: Oxazole vs. Thiazole
  • Oxazole (e.g., target compound, 6a): Lower electron density due to oxygen atom; enhances metabolic stability and membrane permeability.
Substituent Effects
  • Halogenated Aryl Groups :
    • 4-Chlorophenyl (target, 6a): Enhances lipophilicity and van der Waals interactions; may improve binding to hydrophobic enzyme pockets.
    • 4-Fluorophenyl (compound 4): Smaller size and higher electronegativity alter crystal packing and dipole interactions .
  • Sulfonyl Group (target, 6a): Improves solubility and hydrogen-bond acceptor capacity, critical for antimicrobial activity .
  • Piperazine Derivatives: 4-Ethylpiperazine (target): Enhances solubility and CNS penetration compared to bulkier groups (e.g., methoxyphenoxypropyl in BDNF inducer) .
Structural and Computational Insights
  • Crystal Packing : Chlorine’s larger atomic radius (vs. fluorine) induces steric adjustments in isostructural compounds, affecting intermolecular contacts and solubility .
  • Computational Modeling : Tools like Multiwfn (wavefunction analysis) and molecular docking predict electronic properties and binding modes for analogs, aiding SAR development .

Biological Activity

4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

The molecular formula of the compound is C19H20ClN3O3S2C_{19}H_{20}ClN_{3}O_{3}S_{2} with a molecular weight of approximately 437.96 g/mol. The compound features a sulfonamide group, a piperazine moiety, and a thiophene ring, which contribute to its pharmacological profile.

PropertyValue
Molecular FormulaC19H20ClN3O3S2C_{19}H_{20}ClN_{3}O_{3}S_{2}
Molecular Weight437.96 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound involves several steps, typically beginning with the reaction of piperazine derivatives with sulfonyl chlorides and subsequent cyclization to form the oxazole ring. The synthetic routes have been optimized to yield high purity and yield of the final product.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies indicated strong activity against various bacterial strains including:

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak
Staphylococcus aureusWeak

These findings suggest that the compound could serve as a potential candidate for the development of new antibacterial agents.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it has shown strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for selected derivatives are summarized below:

Compound IDIC50 (µM)
7l0.63±0.001
7m1.21±0.005
7n1.13±0.003
7o2.14±0.002
Reference (Thiourea)21.25±0.15

These results indicate that modifications in the piperazine and thiophene structures can enhance enzyme inhibition potency.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, indicating promising results in inhibiting cancer cell proliferation in vitro. The mechanism is believed to involve apoptosis induction and disruption of cell cycle progression.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structural motifs:

  • Study on Urease Inhibition : A study synthesized several derivatives of oxadiazole and evaluated their urease inhibition activity, demonstrating that compounds with a sulfonamide group exhibited superior inhibition compared to controls.
  • Antimicrobial Evaluation : Another research highlighted the antibacterial efficacy against multi-drug resistant strains, emphasizing the importance of structural diversity in enhancing bioactivity.
  • In Silico Studies : Molecular docking studies have suggested favorable interactions between the compound and target proteins, providing insights into its mechanism of action.

Q & A

What are the common synthetic routes for preparing 4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole, and what analytical techniques are critical for confirming its structure?

Level: Basic
Answer:
The synthesis typically involves multi-step reactions, including cyclization, sulfonylation, and functional group coupling. For example, analogous oxazole derivatives are synthesized via cyclization of intermediates using Lawesson’s reagent or microwave-assisted methods, followed by sulfonyl chloride introduction . Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and purity (e.g., ¹H/¹³C NMR for aryl and heterocyclic protons) .
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation .
  • Infrared (IR) Spectroscopy : To identify functional groups like sulfonyl (S=O) and thiophene (C-S) stretches .

How can computational methods like molecular docking and DFT be applied to predict the biological activity and electronic properties of this compound?

Level: Advanced
Answer:

  • Molecular Docking (AutoDock4) : Predict binding affinity to target proteins (e.g., cancer-related enzymes) by simulating ligand-receptor interactions with flexible sidechains .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity and stability .
  • Multiwfn Wavefunction Analysis : Visualize electron localization (ELF) to map reactive sites and intermolecular interactions .
    Example : AutoDock4 has been validated for cross-docking studies in HIV protease complexes, demonstrating utility for analogous oxazole systems .

What structural analogs of this compound have been studied for antitumor activity, and how do their modifications influence efficacy?

Level: Basic
Answer:
Key analogs and their bioactivity profiles include:

Compound ClassStructural ModificationsBiological ActivityReference
Pyrazole-oxazine derivativesMethoxy or thiophene substituentsAntitumor (cell line-specific)
Thiazole-sulfonamidesSulfonyl chloride to sulfonamide conversionBroad-spectrum antitumor
Triazole-thione derivativesp-Tolyl and thiophene substituentsAntimicrobial

Modifications to the sulfonyl group or heterocyclic core often enhance target selectivity but may reduce solubility .

What strategies are recommended for resolving contradictions in biological activity data across different cell lines or assay conditions?

Level: Advanced
Answer:

  • Replicate Studies : Control for organic degradation (e.g., stabilize samples with cooling to minimize matrix changes) .
  • Dose-Response Curves : Assess activity across concentrations to identify threshold effects.
  • Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell viability) to confirm mechanisms .
    Case Study : Inconsistent antitumor data in HSI-based assays were linked to limited pollution variability in experimental designs; expanding cell line diversity improved reliability .

What spectroscopic and chromatographic methods are essential for purity assessment and structural elucidation?

Level: Basic
Answer:

  • HPLC : Monitor reaction progress and isolate intermediates with reverse-phase columns .
  • Thin-Layer Chromatography (TLC) : Rapidly track byproduct formation .
  • Elemental Analysis : Verify stoichiometry of C, H, N, and S .
  • LC-MS : Correlate molecular fragments with proposed structures .

How can electron localization function (ELF) analysis enhance understanding of the compound's reactivity?

Level: Advanced
Answer:
ELF analysis (via Multiwfn) maps electron density to identify:

  • Lone Pairs : On sulfonyl oxygen or thiophene sulfur, guiding nucleophilic attack sites .
  • Bond Critical Points : Highlight regions prone to electrophilic substitution (e.g., thiophene C-H activation) .
    Application : ELF has been used to explain regioselectivity in thiazole derivatives, relevant to this compound’s sulfonyl-thiophene motif .

What are the key considerations in designing in vitro assays to evaluate the compound's antimicrobial or anticancer potential?

Level: Basic
Answer:

  • Cell Line Selection : Use panels (e.g., NCI-60 for antitumor screening) to capture tissue-specific effects .
  • Solvent Compatibility : Ensure DMSO/ethanol concentrations do not exceed cytotoxicity thresholds .
  • Positive Controls : Include reference drugs (e.g., doxorubicin for antitumor assays) to benchmark activity .

What are the challenges in synthesizing this compound's heterocyclic core, and how can reaction conditions be optimized?

Level: Advanced
Answer:

  • Cyclization Efficiency : Lawesson’s reagent or microwaves improve oxazole/thiophene ring closure but require strict anhydrous conditions .
  • Sulfonyl Group Stability : Oxidative chlorination of sulfides to sulfonyl chlorides must avoid over-oxidation to sulfones .
  • Catalyst Optimization : Acidic/basic catalysts (e.g., p-TsOH) enhance coupling of ethylpiperazine but may protonate thiophene, requiring pH monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole

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